Butyldimethylsilane

Description

Historical Context of Silylating Reagents in Organic Synthesis

The history of silylating reagents in organic synthesis is intertwined with the broader development of organosilicon chemistry. Early work in the field laid the foundation for understanding the unique behavior of silicon in organic molecules. The concept of using silyl (B83357) groups for temporary masking of reactive functionalities gained prominence as synthetic targets became increasingly complex, requiring selective transformations in the presence of multiple reactive sites. unishivaji.ac.in Silylation, generally understood as the introduction of a silyl group in place of a labile hydrogen atom or a metal atom, is crucial because the introduced group can be readily removed to regenerate the active hydrogen. unishivaji.ac.in The development of various silylating agents, each with distinct steric and electronic properties, allowed for fine-tuning of reactivity and selectivity in protecting group strategies.

Evolution of Butyldimethylsilane as a Strategic Reagent

The evolution of this compound, particularly the tert-butyldimethylsilyl (TBDMS) group, marked a significant advancement in silyl protecting group chemistry. Earlier silyl ethers, such as trimethylsilyl (B98337) (TMS) ethers, were often too susceptible to hydrolysis for widespread utility as robust protecting groups. organic-chemistry.org The introduction of the bulkier tert-butyldimethylsilyl group dramatically increased the hydrolytic stability of the resulting silyl ethers, making them far more practical for protecting alcohols and other functional groups under a wider range of reaction conditions. organic-chemistry.org The commercially available tert-butyldimethylsilyl chloride (TBDMS-Cl) was initially found to react slowly and give unsatisfactory yields with alcohols, but the discovery of effective reaction conditions, such as the use of imidazole (B134444) in dimethylformamide (DMF), led to mild and high-yielding conversions of alcohols to tert-butyldimethylsilyl ethers. organic-chemistry.org Further research explored alternative silylating agents and catalytic systems, including the use of tert-butyldimethylsilane (B7800976) itself in dehydrogenative silylation reactions catalyzed by transition metals like palladium. gelest.com, oup.com

Scope and Significance of this compound Research in Modern Synthesis

This compound, primarily in the form of the tert-butyldimethylsilyl (TBDMS) group, holds significant scope and significance in modern synthetic chemistry. Its primary application is as a protecting group for alcohols, amines, thiols, and carboxylic acids. cymitquimica.com, oup.com The TBDMS group's stability under various reaction conditions, coupled with its facile removal under mild conditions (such as treatment with fluoride (B91410) ions or mild acid), makes it an invaluable tool for multi-step syntheses of complex molecules, including natural products and pharmaceuticals. ontosight.ai, nbinno.com

Beyond its role as a protecting group, this compound and its derivatives are explored in other areas. For instance, silylboronates, which can be derived from silanes, have become important reagents for incorporating silicon and/or boron atoms into organic molecules and have seen increased use as silyl radical precursors in organic synthesis. rsc.org Research also investigates the use of this compound in dehydrogenative silylation reactions, offering alternative methods for introducing the TBDMS group. gelest.com, oup.com The versatility of this compound contributes to its continued importance in advancing synthetic strategies and enabling the construction of molecules with diverse structures and biological activities.

Physical Properties of tert-Butyldimethylsilane

While the reactivity in synthesis is paramount, the physical properties of tert-butyldimethylsilane are also relevant for its handling and application in laboratory settings.

| Property | Value | Source |

| Molecular Formula | C6H16Si | chemimpex.com, nbinno.com |

| Molecular Weight | 116.28 g/mol | chemimpex.com, nbinno.com |

| CAS Number | 29681-57-0 | chemimpex.com, nbinno.com |

| Appearance | Colorless clear liquid | chemimpex.com |

| Boiling Point | 72 °C (Lit.) or 81-83 °C (lit.) | chemimpex.com, sigmaaldrich.com |

| Density | 0.71 g/mL (Lit.) or 0.701 g/mL at 25 °C (lit.) | chemimpex.com, sigmaaldrich.com |

| Refractive Index | n20/D 1.40 (Lit.) or n20/D 1.4 (lit.) | chemimpex.com, sigmaaldrich.com |

Selected Research Findings Highlighting this compound's Utility

Research findings consistently demonstrate the effectiveness of this compound-derived protecting groups in various synthetic scenarios. The tert-butyldimethylsilyl group is particularly valued for its stability compared to less hindered silyl ethers. organic-chemistry.org Studies have explored optimized conditions for the introduction and removal of the TBDMS group from different functional groups, including alcohols, amines, and carboxylic acids. organic-chemistry.org, oup.com The selective deprotection of TBDMS ethers in the presence of other functional groups or protecting groups is a recurring theme in synthetic strategies, highlighting the orthogonality offered by this protecting group. organic-chemistry.org, researchgate.net For example, selective deprotection of aliphatic TBDMS ethers can be achieved in the presence of aromatic TBDMS ethers or other silyl ethers under specific conditions. organic-chemistry.org The use of tert-butyldimethylsilane in dehydrogenative silylation, catalyzed by species like palladium on carbon, provides a convenient method for introducing the TBDMS group. oup.com

| Application Area | Specific Use of TBDMS Group | Representative Finding |

| Protection of Alcohols | Masking hydroxyl reactivity during multi-step synthesis. | Mild conversion of various alcohols to TBDMS ethers in high yield using TBDMS-Cl with imidazole in DMF. organic-chemistry.org |

| Protection of Amines | Shielding amine functionality during reactions. | Treatment of amines with t-butyldimethylsilane (B1241148) in the presence of catalytic palladium on carbon for TBDMS group introduction. oup.com |

| Protection of Carboxylic Acids | Protecting carboxylic acid groups. | Effective silylation of carboxylic acids under solvent-free conditions with TBDMSCl. researchgate.net Treatment with t-butyldimethylsilane and Pd/C. oup.com |

| Selective Deprotection | Removal of TBDMS group without affecting other functionalities. | Selective deprotection of aliphatic TBDMS ethers in the presence of aromatic TBDMS ethers using sodium tetrachloroaurate(III) dihydrate. organic-chemistry.org |

The ongoing research into new methods for introducing and manipulating the butyldimethylsilyl group underscores its continued importance and versatility in the field of organic synthesis.

Structure

3D Structure

Properties

IUPAC Name |

butyl(dimethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16Si/c1-4-5-6-7(2)3/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLVDKGPVGFXTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

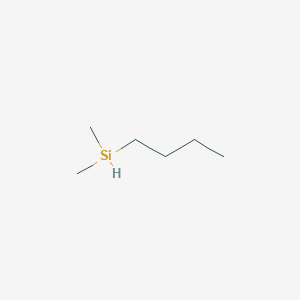

CCCC[SiH](C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthesis Methodologies for Butyldimethylsilane and Its Derivatives

Laboratory-Scale Synthetic Routes

Laboratory synthesis of butyldimethylsilane typically focuses on achieving high purity and often explores diverse reaction mechanisms.

Classical Approaches and Modifications

Classical methods for synthesizing organosilanes, including this compound, often involve the reaction of organometallic reagents with halosilanes. A common approach utilizes Grignard reagents or organolithium compounds. For this compound, this can involve the reaction of a butyl Grignard reagent (butylmagnesium bromide) or butyllithium (B86547) with chlorodimethylsilane (B94632).

The reaction between butylmagnesium bromide and chlorodimethylsilane proceeds via nucleophilic attack of the butyl carbanion equivalent on the silicon atom, displacing the chloride leaving group. Similarly, butyllithium can react with chlorodimethylsilane to form this compound and lithium chloride.

Modifications to these classical approaches may involve optimizing reaction conditions such as solvent, temperature, and stoichiometry to improve yield and purity. The use of different organometallic species or activated forms of magnesium or lithium can also be considered modifications.

Transition Metal-Catalyzed Dehydrogenative Silylation Strategies

Transition metal catalysis offers alternative routes to form silicon-carbon bonds, often with high efficiency and selectivity. Dehydrogenative silylation involves the direct reaction of a silane (B1218182) (containing an Si-H bond) with an alkene or alkyne, catalyzed by a transition metal complex, with the release of hydrogen gas.

For the synthesis of this compound, this strategy could involve the reaction of dimethylsilane (B7800572) with 1-butene (B85601) catalyzed by a suitable transition metal complex. The catalyst facilitates the cleavage of the Si-H bond and a C-H bond (or C-C bond rearrangement followed by C-H activation) and the formation of a new Si-C bond. Research in this area focuses on developing highly active and selective catalysts, often based on noble metals like platinum, rhodium, or ruthenium, or sometimes using earth-abundant metals.

Reductive Synthesis from Halosilanes

Reductive synthesis routes typically involve the reduction of halosilanes to introduce the Si-H bond. While this compound contains one Si-H bond, its synthesis might involve the reduction of a chlorinated precursor. For instance, butyldimethylchlorosilane could potentially be reduced to this compound.

Alternatively, a route could involve the reaction of a butyl halide with a silane containing multiple Si-H bonds or Si-Cl bonds, followed by reduction steps. For example, the reaction of butyl chloride with trichlorosilane (B8805176) or chlorodimethylsilane, followed by reduction of the remaining Si-Cl bonds, could conceptually lead to this compound. Reductive methods often employ metal hydrides or other reducing agents.

Industrial-Scale Preparation Techniques

Industrial production of this compound requires cost-effective and efficient methodologies capable of large throughput.

Rearrangement Reactions for Bulk Production

Rearrangement reactions can be employed for the industrial preparation of silanes. One patented method for the industrial preparation of tert-butyldimethylsilane (B7800976) (an isomer of this compound) involves a rearrangement reaction between tert-butylchlorodimethylsilane and methyldichlorosilane (B44661) under Lewis acid catalysis at elevated temperatures (35-45 °C). google.com This reaction yields tert-butyldimethylsilane and silicon tetrachloride. google.com While this specific example is for the tert-butyl isomer, similar rearrangement principles involving redistribution of groups around silicon centers can be applied or adapted for the synthesis of this compound from readily available silane precursors.

Process Optimization and Efficiency in Large-Scale Synthesis

Optimization of industrial-scale synthesis focuses on maximizing yield, minimizing by-products, reducing energy consumption, and improving process safety. For rearrangement reactions, this involves carefully controlling temperature, pressure, catalyst concentration, and reaction time. Continuous processes, as opposed to batch reactions, are often preferred for large-scale production due to improved efficiency and control.

Rectification in a rectifying tower is a crucial step for purifying the product in industrial processes. google.com Parameters such as the type of filling material in the tower, tower height, and internal diameter are optimized to achieve efficient separation of this compound from other reaction components and by-products. google.com Maintaining sealed and dry conditions within the reactor and purification train is also critical to prevent unwanted side reactions, such as hydrolysis. google.com

Data from a reported industrial preparation method for tert-butyldimethylsilane highlights typical conditions and equipment used in large-scale silane synthesis:

| Parameter | Value | Unit |

| Rearrangement Temperature | 35-45 | °C |

| Rectifying Tower Height | 7-11 | m |

| Rectifying Tower ID | 45-55 | cm |

| Lewis Acid Catalysis | ZnCl₂, AlCl₃, FeCl₃, BF₃ | - |

| Reactant Ratio (TBCDMCS:MDCS) | 1:3 to 1:5 | Molar Ratio |

| Product Boiling Range | 81-83 | °C |

This table illustrates the scale and precision involved in industrial silane synthesis, emphasizing parameters critical for achieving high conversion rates and product purity. google.com

Synthesis of Specialized Butyldimethylsilyl Derivatives

The butyldimethylsilyl group, particularly the tert-butyldimethylsilyl (TBDMS) group, is widely utilized in organic synthesis, notably as a protecting group for alcohols. The synthesis of derivatives incorporating this moiety involves various strategies depending on the desired functionalization.

Halogenated Derivatives (e.g., tert-Butyldimethylsilyl Chloride)

Tert-butyldimethylsilyl chloride (TBDMSCl) is a prominent halogenated butyldimethylsilyl derivative. Its synthesis is typically achieved through the reaction of a tert-butyl Grignard reagent or organolithium compound with dimethyldichlorosilane.

One reported method involves the reaction of tert-butylmagnesium chloride with dimethyldichlorosilane in tetrahydrofuran (B95107) (THF) at 25°C, followed by heating to 60°C. This reaction, catalyzed by a mixture of Cu(I)Cl and KCN, has been shown to yield tert-butyldimethylsilyl chloride with a reported yield of 91%. chemicalbook.com

Another synthetic route describes the synthesis of TBDMSCl by reacting tert-butyllithium (B1211817) with dichlorodimethylsilane (B41323) in pentane (B18724) at 0°C, followed by stirring at 25°C for 48 hours. Distillation of the reaction mixture yields tert-butyldimethylsilyl chloride with a reported yield of 70%. chemicalbook.com

A patent describes a preparation method involving the reaction of magnesium with a mixed solution of tert-butyl chloride and dimethyldichlorosilane in a mixed solvent of diethyl ether and cyclohexane (B81311) at 40-55°C. google.com The synthesized material is then treated with hydrochloric acid, and the product is purified by rectification. google.com

These methods highlight the use of organometallic reagents and chlorosilanes as key precursors for the formation of the Si-Cl bond in TBDMSCl.

| Reactants | Conditions | Catalyst | Solvent | Reported Yield | Ref. |

| tert-butylmagnesium chloride, dimethyldichlorosilane | 25°C then 60°C, 4 hr | Cu(I)Cl, KCN | THF | 91% | chemicalbook.com |

| tert-butyllithium, dichlorodimethylsilane | 0°C then 25°C, 48 hr | None | Pentane | 70% | chemicalbook.com |

| Magnesium, tert-butyl chloride, dimethyldichlorosilane | 40-55°C, 2.5-3.5 hr, followed by HCl treatment | None specified | Diethyl ether, cyclohexane | Not specified | google.com |

Alkoxy and Aryloxy Butyldimethylsilanes

Alkoxy and aryloxy butyldimethylsilanes, commonly known as tert-butyldimethylsilyl (TBDMS) ethers, are synthesized by the reaction of alcohols or phenols with TBDMSCl. This silylation reaction is typically conducted in the presence of a base to neutralize the generated HCl and activate the alcohol or phenol (B47542).

A widely used method involves the reaction of alcohols with TBDMSCl in the presence of imidazole (B134444) in N,N-dimethylformamide (DMF). organic-chemistry.orgcdnsciencepub.com This method has been found to be effective for protecting hydroxyl groups in various organic synthesis applications. chemicalbook.comorganic-chemistry.orgcdnsciencepub.com Research has shown that the reaction is rapid even at room temperature, and the yield and product distribution can depend on the amount of imidazole present. cdnsciencepub.com For instance, silylation of nucleosides using TBDMSCl and imidazole in DMF at room temperature showed reactions completing quickly with good yields. cdnsciencepub.com

Another approach involves the reaction of alcohols with TBDMSCl in DMSO-hexane without the need for a catalyst. rsc.org This method reportedly provides the corresponding TBDMS ethers in high yields under mild conditions at room temperature and is chemoselective for certain alcohols. rsc.org

The synthesis of phenolic TBDMS ethers can also be achieved by reacting phenols with TBDMSCl and imidazole in DMF, typically at elevated temperatures such as 50°C. scielo.brscielo.br

Specific examples of TBDMS ether synthesis include the preparation of tert-butyl (tert-butyldimethylsilyl)oxycarbamate by reacting N-Boc hydroxylamine (B1172632) with TBDMSCl and triethylamine (B128534) in dichloromethane (B109758) at 4°C, followed by stirring at 23°C, achieving a yield of 80%. orgsyn.org Another example is the silylation of 4-aminobenzyl alcohol with TBDMSCl and imidazole in dichloromethane at room temperature, yielding 4-((tert-butyldimethylsilyloxy)methyl)aniline (B41311) in 80% yield. The synthesis of TBDMS-protected sorbic alcohol derivatives has also been reported by combining a Grignard reaction with a silyl (B83357) ether protection protocol using TBDMSCl, achieving yields ranging from 77% to 92%. westmont.edu

| Alcohol/Phenol Substrate | Silylating Agent | Base | Solvent | Conditions | Reported Yield | Ref. |

| Various alcohols | TBDMSCl | Imidazole | DMF | Room temperature or 35°C | High yields | organic-chemistry.orgcdnsciencepub.com |

| Various alcohols | TBDMSCl | None | DMSO-hexane | Room temperature | High yields | rsc.org |

| Phenols | TBDMSCl | Imidazole | DMF | 50°C | Excellent yield | scielo.brscielo.br |

| N-Boc hydroxylamine | TBDMSCl | Triethylamine | Dichloromethane | 4°C then 23°C, 16 hr | 80% | orgsyn.org |

| 4-aminobenzyl alcohol | TBDMSCl | Imidazole | Dichloromethane | Room temperature, overnight | 80% | |

| Sorbic alcohol derivatives | TBDMSCl | Not specified | Not specified | Not specified | 77-92% | westmont.edu |

| Ethylene glycol | TBDMSCl | Triethylamine | Sherwood oil | 45-55°C, 38 hr reflux | 76% | google.com |

This compound-Functionalized Polymers and Materials

This compound moieties, particularly as the tert-butyldimethylsilyl (TBDMS) group, can be incorporated into polymers and materials through various synthetic strategies. This functionalization can impart desirable properties to the polymeric materials.

One approach involves the polymerization of monomers that already contain the butyldimethylsilyl group. For example, the synthesis of polymers containing pendant silyl ether groups has been achieved through free radical polymerization of organosilyl monomers, where the tert-butyldimethylsilyl group is covalently linked to a vinyl monomer. researchgate.nettandfonline.com

Another strategy is the post-polymerization modification of existing polymers. This involves reacting a polymer with a butyldimethylsilyl-containing reagent, such as TBDMSCl, to introduce the silyl group onto the polymer backbone or side chains. This method is particularly useful for polymers with reactive functional groups like hydroxyl or amino groups. For instance, regioselective silylation of N-phthaloylchitosan with TBDMSCl has been achieved by reacting N-phthaloylchitosan with TBDMSCl in the presence of imidazole or 4-(N,N-dimethylamino)pyridine (DMAP) in DMF or pyridine (B92270), respectively. acs.orgacs.org This method allowed for the introduction of TBDMS groups primarily at the primary alcohol positions of the chitosan (B1678972) derivative. acs.orgacs.org

TBDMS end-functionalized polymers can also be synthesized using controlled polymerization techniques. For example, TBDMS end-functionalized poly(methyl methacrylate) and poly(butyl acrylate) have been prepared, and these polymers were subsequently used in click chemistry reactions for further functionalization. researchgate.net Living anionic polymerization has also been employed to synthesize polymers with terminal TBDMS ether functionalities. nih.gov

The incorporation of TBDMS-protected functional groups into monomers followed by copolymerization is another route to functionalized polymers. For example, poly(styrene-co-4-[(tert-butyldimethylsilyl)oxy]styrene) has been synthesized as a precursor to hydroxyl-functionalized syndiotactic polystyrene by copolymerization of styrene (B11656) with a styrene derivative containing a TBDMS-protected hydroxyl group. acs.org

These synthetic methods demonstrate the versatility of incorporating butyldimethylsilyl groups into polymeric structures, allowing for the tuning of material properties and enabling further chemical modifications.

| Polymer Type | Method of Functionalization | Example Monomer/Reagent | Polymerization Technique (if applicable) | Key Findings | Ref. |

| Polymers with pendant silyl ether groups | Polymerization of silylated monomers | Organosilyl monomers | Free radical polymerization | Successful incorporation of TBDMS pendant groups | researchgate.nettandfonline.com |

| Silylated Chitosan derivatives | Post-polymerization silylation | TBDMSCl | Not applicable | Regioselective silylation at primary alcohols | acs.orgacs.org |

| TBDMS end-functionalized poly(meth)acrylates | Controlled polymerization, end-capping | Not specified | Controlled polymerization (e.g., RAFT) | Enables further functionalization via click chemistry | researchgate.net |

| Polymers with terminal TBDMS ether functionalities | Living anionic polymerization | Functional anion initiator | Living anionic polymerization | Precise introduction of terminal silyl ether groups | nih.gov |

| Hydroxyl-functionalized syndiotactic polystyrene precursor | Copolymerization of protected monomer | 4-[(tert-butyldimethylsilyl)oxy]styrene | Ti-catalyzed copolymerization | Synthesis of copolymers with protected hydroxyl groups | acs.org |

Mechanistic Investigations of Butyldimethylsilylation and Desilylation Processes

Nucleophilic Substitution Mechanisms in Silylation

The formation of butyldimethylsilyl ethers typically proceeds via a nucleophilic substitution mechanism at the silicon atom. Alcohols act as nucleophiles, attacking the silicon center of a silylating agent, such as TBDMS-Cl. This attack leads to the displacement of a leaving group, commonly a halide. fiveable.me The reaction is generally facilitated by the presence of a base, which deprotonates the alcohol, generating a more potent alkoxide nucleophile. fiveable.meontosight.ai

The mechanism can be broadly described as the nucleophilic oxygen of the alcohol (or alkoxide) attacking the electrophilic silicon atom. The silicon atom, being less electronegative than oxygen or halogens, carries a partial positive charge, making it susceptible to nucleophilic attack. The leaving group departs with the pair of electrons from the Si-leaving group bond.

Influence of Substrate Structure on Silylation Kinetics

The structure of the alcohol substrate significantly influences the kinetics of silylation. Steric hindrance around the hydroxyl group plays a crucial role. Generally, less hindered primary alcohols react faster than more hindered secondary or tertiary alcohols due to easier access of the silylating agent to the reactive center. echemi.comresearchgate.net This difference in reactivity can be exploited for selective silylation of molecules containing multiple hydroxyl groups. echemi.com

Research has explored the effect of substituents on silylation rates. Studies on the silylation-based kinetic resolution of racemic alcohols have shown that the electronic and steric properties of both the silylating agent and the alcohol substrate influence the reaction rate and selectivity. acs.orgresearchgate.netscispace.com For instance, the selectivity of kinetic resolution has been shown to be dependent on the structure of the silyl (B83357) chloride, with bulkier silyl groups leading to decreased selectivity with certain substrates. acs.org

While silylation of alcohols is generally known to occur at the sterically less hindered hydroxyl group, catalyst-controlled substrate-selective silylation of primary alcohols has been reported, where selectivity is controlled by the steric environment rather than the innate reactivity of the hydroxyl group. researchgate.net

Mechanisms of tert-Butyldimethylsilyl Group Cleavage

The removal of the tert-butyldimethylsilyl (TBDMS) group, or desilylation, is a critical step in many synthetic sequences. TBDMS ethers are known for their relative stability under various conditions, including basic hydrolysis, but they can be cleaved under acidic or fluoride-mediated conditions. organic-chemistry.orgfiveable.me The mechanism of desilylation depends on the reagent and conditions employed.

Fluoride-Mediated Desilylation Mechanisms

Fluoride-mediated desilylation is a widely used method for cleaving TBDMS ethers under mild conditions. organic-chemistry.orgfiveable.me The high affinity of silicon for fluorine is the driving force for this reaction. organic-chemistry.orgfiveable.me The mechanism involves the fluoride (B91410) ion acting as a nucleophile, attacking the silicon atom. This attack leads to the formation of a pentavalent silicon intermediate, which subsequently collapses to release the alkoxide and a fluorosilane. echemi.comfiveable.mersc.org

The fluoride source is typically a soluble salt like tetrabutylammonium (B224687) fluoride (TBAF). ontosight.aiorganic-chemistry.orgfiveable.me The reaction proceeds through a nucleophilic substitution pathway at the silicon center. fiveable.me The formation of the strong Si-F bond provides the thermodynamic driving force for the cleavage. organic-chemistry.org

Fluoride-mediated desilylation is often preferred due to its selectivity and mildness, allowing for the removal of silyl ethers without affecting many other functional groups. fiveable.me

Acid-Catalyzed Desilylation Pathways

Acid-catalyzed desilylation of TBDMS ethers is another common method. This process typically involves the protonation of the oxygen atom of the silyl ether linkage, making the silicon atom more susceptible to nucleophilic attack by water or another protic solvent. organic-chemistry.orgechemi.comrsc.org The mechanism can involve an SN1-like pathway with the formation of a carbocation intermediate, or an SN2-like pathway with direct attack of a nucleophile on the silicon. echemi.commasterorganicchemistry.com

Under acidic conditions, the cleavage rate can be influenced by the strength and concentration of the acid, as well as the solvent. rsc.orgcapes.gov.br For example, studies on the acid-catalyzed desilylation of protected ribonucleotides have shown that the reaction rate is dependent on the acid concentration and the nature of the acid. capes.gov.brresearchgate.net Diluted HCl solutions have been found to cleave the Si-O bond faster than acetic acid under certain conditions. capes.gov.brresearchgate.net

Acid-catalyzed desilylation can also exhibit selectivity based on the steric environment of the silyl ether. Primary silyl ethers can be selectively deprotected under acidic conditions in the presence of secondary silyl ethers. echemi.com

Neighboring Group Participation in Desilylation

Neighboring group participation can play a significant role in the desilylation of TBDMS ethers, leading to enhanced reaction rates or altered selectivities. This occurs when a functional group within the same molecule as the silyl ether interacts with the silicon atom or the leaving group during the cleavage process.

Examples of neighboring group participation in desilylation have been observed in specific molecular systems. For instance, the unusually facile hydrolysis of a TBDMS group in certain nucleoside derivatives has been attributed to the neighboring participation of an acylamino group. csic.esnih.gov This internal participation can lower the activation energy for the desilylation step. csic.es

In the acid-catalyzed desilylation of 2'-O-TBDMS-protected oligoribonucleotides, neighboring group participation of the internucleotidic phosphate (B84403) residue has been strongly suggested to be involved in the cleavage of the 2'-silyl ether linkage. capes.gov.brresearchgate.net The rate of desilylation was found to be dependent on the stereochemistry of the phosphate group, supporting an intramolecular interaction. capes.gov.brresearchgate.net

These examples highlight how the molecular architecture can influence the desilylation mechanism through intramolecular interactions, leading to specific reactivity patterns.

Data Tables

Oxidative Cleavage Mechanisms

Oxidative cleavage of silyl ethers, including those derived from butyldimethylsilane, can be achieved through various reagents and conditions. One reported method involves the use of an oxoammonium salt, such as 4-NHAc-TEMPO⁺BF₄⁻ (Bobbitt's salt), to mediate the oxidative cleavage of silyl ethers to their corresponding carbonyl compounds. The proposed mechanism for this reaction suggests an initial oxidation step involving hydride transfer to the hydridophilic oxygen atom of the oxoammonium cation. thieme-connect.de The resulting silylated oxonium ion's fate is dependent on the silyl group's identity. For the tert-butyldimethylsilyl (TBS) group, which is less stabilized and sterically unimpeded compared to other silyl groups like TIPS or TBDPS, it is subject to further reaction. thieme-connect.de

Another approach to oxidative cleavage of silyl ethers utilizes a combination of PhIO or PhI(OAc)₂ with catalytic amounts of metal triflates and TEMPO. This method has been shown to oxidize primary and secondary tert-butyldimethylsilyl ethers. organic-chemistry.org The mechanism is suggested to involve hydride removal from the activated methylene (B1212753) group, followed by the loss of the silyl group. thieme-connect.de The efficiency of this oxidative deprotection can be influenced by the substrate structure, with the presence of a diene unit showing a beneficial effect on the rate for allylic TBS ethers. thieme-connect.de

Oxidative protocols for desilylation have also been reported using reagents like DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone), potassium permanganate (B83412) (KMnO₄), and barium manganate (B1198562) (BaMnO₄). scielo.br The mechanism for DDQ-mediated deprotection of silyl ethers is suggested to involve a single electron transfer (SET) process in the alcoholysis of epoxides with DDQ. rsc.org

Computational and Theoretical Mechanistic Studies

Computational chemistry, particularly Density Functional Theory (DFT), plays a significant role in elucidating the intricate mechanisms of silylation and desilylation processes, providing insights into reaction pathways and transition states that are difficult to probe experimentally.

DFT calculations have been applied to study the mechanisms of reactions involving silyl ethers. For instance, DFT has been used to understand the change in selectivity upon incorporation of a siloxy group in the reductive cleavage of aryl silyl ethers with lithium metal. researchgate.netacs.org These studies helped elucidate the rationale for preferential Ar-O bond cleavage and lithiation at the position of the original siloxy group. researchgate.netacs.org The computational search for transition states and reaction pathways from dianionic species formed after two-electron reduction provided support for the observed selectivity. acs.org

DFT calculations have also been employed to investigate the mechanism of hydrosilylation reactions, which involve the formation of silyl ethers. Studies on the hydrosilylation of carbonyl compounds catalyzed by rhenium(V)-di-oxo complexes utilized DFT to suggest a mechanism involving the rate-determining dissociative [2+2] addition of the Si-H bond across a Re=O bond. acs.org This is followed by carbonyl coordination, reduction, rearrangement, and intramolecular nucleophilic attack from the alkoxy group to the silicon center. acs.org

Furthermore, DFT studies have been used to examine the mechanism of silylation of C-H bonds catalyzed by transition metal complexes, providing insights into the origin of selectivity in these transformations. escholarship.org

Quantum chemical analysis, often performed in conjunction with DFT calculations, allows for the detailed examination of transition states, providing crucial information about the energy barriers and molecular rearrangements that occur during a reaction.

Studies investigating the mechanism of silyl group shifts, such as the silyl-Wittig rearrangement which involves the cleavage of an O-Si bond in a silyl ether, have utilized molecular orbital analysis to understand the transition states. escholarship.org This analysis highlighted the role of a pentacoordinate silicon center in the transition state, which distinguishes silyl groups from alkyl groups in similar rearrangements. escholarship.org The lower energy required to form a pentacoordinate silicon atom in the transition state, compared to a pentacoordinate carbon atom, explains why these rearrangements occur for silyl groups. escholarship.org

Quantum chemical calculations have also been applied to study the fragmentation of silyl oxime ethers, providing insights into the structural factors that influence fragmentation pathways via processes like the McLafferty rearrangement. nih.gov These calculations help characterize stationary points as minima or transition state structures and confirm their connections through intrinsic reaction coordinate calculations. nih.gov

In the context of desilylation, quantum chemical calculations have been used to explain the effect of catalysts, such as dicationic ionic liquids, by examining the stabilization of transition states leading to specific products. researchgate.net This underscores the utility of quantum chemical analysis in understanding how catalysts influence the energy landscape of desilylation reactions.

The analysis of transition states is fundamental to understanding reaction kinetics and selectivity. By calculating the energy and structure of transition states, researchers can gain a detailed picture of the highest energy point along a reaction pathway, which is directly related to the activation energy and reaction rate. acs.org

Below is a table summarizing some of the research findings discussed:

| Study Focus | Method Used | Key Mechanistic Insight | Citation |

| Reductive cleavage of aryl silyl ethers | DFT calculations | Elucidation of preferential Ar-O bond cleavage and lithiation position. | researchgate.netacs.org |

| Oxidative cleavage of silyl ethers with oxoammonium salt | Proposed Mechanism | Initial hydride transfer to oxoammonium cation, followed by silylated oxonium ion reactions. | thieme-connect.de |

| Hydrosilylation of carbonyls catalyzed by Re(V) complexes | DFT calculations | Rate-determining [2+2] addition of Si-H across Re=O bond. | acs.org |

| Silyl group shifts (e.g., silyl-Wittig rearrangement) | Molecular orbital analysis | Pentacoordinate silicon in transition state facilitates rearrangement compared to carbon. | escholarship.org |

| Fragmentation of silyl oxime ethers | Quantum chemical calculations | Understanding structural factors influencing fragmentation pathways and characterizing transition states. | nih.gov |

| Dicationic ionic liquid catalyzed desilylation | Quantum chemical calculations | Stabilization of transition states influencing product selectivity. | researchgate.net |

| Oxidative cleavage of primary/secondary TBS ethers (PhIO or PhI(OAc)₂/TEMPO) | Proposed Mechanism | Hydride removal followed by silyl group loss. | organic-chemistry.orgthieme-connect.de |

Catalysis in Butyldimethylsilane Chemistry

Catalysts for Silylation Reactions

Silylation, the process of introducing a silyl (B83357) group into a molecule, is a fundamental reaction in organic synthesis, often employed for the protection of functional groups like alcohols, amines, and carboxylic acids. Butyldimethylsilane (specifically, the tert-butyldimethylsilyl, or TBDMS, group when introduced via a silyl halide or related reagent) is a common choice for this purpose due to the stability of the resulting silyl ethers under various reaction conditions compared to less hindered silyl ethers like trimethylsilyl (B98337) ethers. organic-chemistry.org While tert-butyldimethylsilyl chloride (TBDMS-Cl) is frequently used for silylation, this compound itself (TBDMS-H) can also act as a silylating agent in the presence of appropriate catalysts, typically through dehydrogenative silylation. gelest.com

Transition Metal Catalysis (e.g., Palladium, Platinum)

Transition metals, particularly palladium and platinum, are effective catalysts for the dehydrogenative silylation of various functional groups using hydrosilanes like this compound. This process involves the cleavage of the Si-H bond and a C-H or O-H bond, forming a new Si-C or Si-O bond and releasing hydrogen gas. gelest.com

Palladium catalysts have been shown to facilitate the regioselective silylation of alcohols with this compound. For instance, palladium(0) in the form of a colloidal solution generated in situ from PdX₂ (X = Cl⁻, OAc⁻) and this compound in N,N-dimethylacetamide has been used for the regioselective silylation of sugars. acs.orgnih.govacs.org This method can provide different regioselectivity compared to traditional silyl chloride methods. acs.org Palladium on carbon (Pd/C) has also been reported as a catalyst for the dehydrogenative silylation of alcohols, amines, and carboxylic acids with hydrosilanes, including tert-butyldimethylsilane (B7800976). gelest.comresearchgate.net

Platinum catalysts are also widely utilized in hydrosilylation reactions. rsc.org While some studies indicate that tert-butyldimethylsilane might not react as effectively as other alkylsilanes or arylalkylsilanes under certain platinum-catalyzed C-H silylation conditions, platinum complexes have been explored for C-H silylation reactions. sciengine.com Platinum(IV) oxide (Adams' catalyst) is a known hydrogenation catalyst that can also be used in oxidation reactions. fishersci.seereztech.com Platinum on carbon (Pt/C) is another common platinum catalyst used in various hydrogenation reactions in organic synthesis. wikipedia.org

Organocatalysis (e.g., Imidazole (B134444), DMAP, Phosphines)

Organocatalysts, which are organic molecules, can also promote silylation reactions. Imidazole is a well-established catalyst for the silylation of alcohols with tert-butyldimethylsilyl chloride (TBDMS-Cl). organic-chemistry.orgsigmaaldrich.comgelest.comuni-muenchen.de The use of imidazole with TBDMS-Cl in a solvent like dimethylformamide (DMF) has been shown to effectively convert alcohols to tert-butyldimethylsilyl ethers in high yields under mild conditions. organic-chemistry.orgsigmaaldrich.com It was initially hypothesized that the reaction proceeds via a highly reactive N-tert-butyldimethylsilylimidazole intermediate, although newer research suggests DMF may also play a catalytic role. organic-chemistry.org

4-Dimethylaminopyridine (DMAP) is another organocatalyst known for its effectiveness as a nucleophilic catalyst in various reactions, including hydrosilylations. wikipedia.orgfishersci.no DMAP is more basic than pyridine (B92270) due to resonance stabilization. wikipedia.org The mechanism of DMAP-catalyzed silylation of alcohols is considered practically identical to the mechanism for pyridine-catalyzed acylation of alcohols. uni-muenchen.de

Phosphines, such as tri(2-furyl)phosphine (B125338) or tris(4-methoxyphenyl)phosphine, can also act as ligands in transition metal catalysis or as organocatalysts themselves in certain transformations. fishersci.fifishersci.fiereztech.com While the provided snippets don't directly detail this compound silylation catalyzed by phosphines alone, phosphine (B1218219) ligands are common in many transition metal-catalyzed reactions, including those involving silanes. For example, bis(triphenylphosphine)palladium (B8599230) chloride is a palladium complex containing phosphine ligands used as a pre-catalyst in various coupling reactions. wikipedia.org

Metal Nanoparticles in Silylation

Metal nanoparticles, particularly palladium nanoparticles, have emerged as effective catalysts for silylation reactions involving this compound. Palladium(0) nanoparticles, typically around 2 nm in diameter, generated in situ from palladium salts and this compound, have demonstrated high catalytic activity and regioselectivity in the silane (B1218182) alcoholysis of sugars. acs.orgnih.govacs.org These nanoparticles catalyze the dehydrogenative coupling between the Si-H bond of this compound and the O-H bond of alcohols, producing silyl ethers and hydrogen gas. acs.orgnih.gov This approach offers a complementary method to traditional silylation techniques. gelest.comacs.org

Catalysis in this compound-Involving Transformations

Beyond silylation, this compound can participate in other catalytic transformations.

This compound as a Reagent in Catalytic Reduction

This compound and its derivatives are employed as reducing agents in various metal-catalyzed reduction reactions. These reactions involve the transfer of a hydride from the silane to a substrate, often facilitated by a transition metal catalyst. One prominent application is in the catalytic reduction of carbonyl compounds, such as ketones and aldehydes, to the corresponding alcohols. This transformation is particularly valuable when aiming for high chemoselectivity, tolerating other reducible functional groups within the molecule.

In the context of asymmetric catalysis, this compound has been utilized as a silane reductant in the enantioselective reduction of prochiral ketones. For instance, chiral nickel catalysts modified by N-heterocyclic carbenes (NHCs) have been shown to mediate the enantioselective reductive coupling of alkynes with aldehydes, utilizing tert-butyldimethylsilane as the reductant. This process yields allylic alcohols, often isolated as their tert-butyldimethylsilyl ethers, with control over regio- and enantioselectivity nih.gov.

Furthermore, this compound has been explored in the catalytic reduction of alkoxysilanes to hydrosilanes. This type of reaction, often catalyzed by Lewis bases or transition metals, provides a route to access various hydrosilanes, which are themselves important reducing agents and building blocks in silicon chemistry rsc.orgnii.ac.jp.

Hydrosilylation Reactions with this compound Derivatives

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond (such as C=C, C≡C, C=O, or C=N), is a fundamental reaction in organosilicon chemistry, widely catalyzed by transition metals. Derivatives of this compound, containing a Si-H bond, participate directly in these reactions as the silane component. Alternatively, substrates bearing butyldimethylsilyl-protected functional groups or butyldimethylsilyl moieties can undergo intramolecular hydrosilylation or influence the regioselectivity of intermolecular hydrosilylation.

For example, tert-butyldimethylsilane has been used as a silane reactant in the hydrosilylation of alkynes catalyzed by N-heterocyclic carbene platinum(0) complexes researchgate.net. The choice of silane, including tert-butyldimethylsilane, can influence the efficiency and outcome of the hydrosilylation reaction researchgate.net.

Butyldimethylsilyl groups present within a substrate molecule can also play a role in catalytic hydrosilylation. Studies have investigated the hydrosilylation of substrates containing butyldimethylsilyl ethers or other butyldimethylsilyl-protected groups bioorg.org. While the silyl group might serve primarily as a protecting group, its presence can influence the reactivity or selectivity of catalytic transformations occurring elsewhere in the molecule. For instance, in some cases, intramolecular hydrosilylation reactions involving silyl-tethered unsaturated bonds can be employed to form cyclic silicon-containing compounds unipi.it. The regioselectivity of hydrosilylation can also be controlled by the strategic placement of silyl groups or by the choice of catalyst and ligands rsc.orgtcichemicals.com.

Stereoselective and Enantioselective Catalysis

This compound and its derivatives are frequently involved in stereoselective and enantioselective catalytic reactions, either as the hydride source or as part of a chiral ligand or substrate. The ability to control the stereochemical outcome of a reaction is paramount in the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.

In asymmetric reduction, this compound (specifically tert-butyldimethylsilane) has been successfully employed as a reductant in conjunction with chiral metal catalysts to achieve high enantioselectivity. For example, the asymmetric hydrogenation of acylsilanes, such as benzoyl-tert-butyldimethylsilane, catalyzed by ruthenium complexes bearing chiral ligands, has been shown to yield chiral α-hydroxysilanes with high enantiomeric excess nih.gov. This demonstrates the utility of tert-butyldimethylsilane as a hydride source in creating new stereocenters catalytically nih.gov.

Enantioselective hydrosilylation is another area where this compound or its derivatives play a role. Chiral metal catalysts are used to control the addition of the Si-H bond across prochiral unsaturated substrates, leading to chiral silylated products that can often be converted to valuable chiral building blocks gelest.comacs.org. While various silanes are used, tert-butyldimethylsilane is among those explored in the development of such enantioselective transformations gelest.comacs.org.

The design of chiral ligands for transition metal catalysts is crucial for achieving high enantioselectivity mdpi.comwikipedia.org. Although this compound itself is not typically a ligand, its derivatives or molecules containing butyldimethylsilyl groups can be incorporated into the design of chiral ligands or substrates to influence stereochemical induction in catalytic processes thieme-connect.descispace.comnih.govcore.ac.uk. The bulk and electronic properties of the tert-butyldimethylsilyl group can impact the transition state of a catalytic reaction, thereby affecting the stereochemical outcome acs.org.

Research findings highlight the effectiveness of specific catalyst systems in achieving high enantioselectivity using silanes like tert-butyldimethylsilane. For instance, certain ruthenium and rhodium complexes with chiral ligands have demonstrated excellent enantioselectivities in the reduction of ketones using silanes nih.govgelest.comacs.org. The development of new chiral catalytic systems continues to expand the scope of stereoselective transformations involving this compound and its derivatives.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 64507 |

| tert-Butyldimethylsilane | 64507 |

| Benzoyl-tert-butyldimethylsilane | 13170916 |

Data Tables

While detailed quantitative data (specific yields, ee values for multiple substrates under varying conditions) from the search results is limited and often presented within complex schemes or broader reviews, the following table summarizes representative examples of catalytic reactions involving this compound or its derivatives discussed in the text:

| Reaction Type | Silane/Derivative Used | Catalyst System | Key Outcome/Selectivity | Source |

| Enantioselective Ketone Reduction | tert-Butyldimethylsilane | Chiral Ru complex + t-C4H9OK | High enantioselectivity (e.g., 95% ee) | nih.gov |

| Reductive Coupling of Alkynes/Aldehydes | tert-Butyldimethylsilane | Chiral Ni-NHC complex | Regio- and enantioselectivity | nih.gov |

| Hydrosilylation of Alkynes | tert-Butyldimethylsilane | NHC Platinum(0) complexes | Hydrosilylation product formation | researchgate.net |

| Silylative Aminocarbonylation | tert-Butyldimethylsilane | Rh(I) catalyst + transient chelating group | Stereoselective (Z)-isomer formation | rsc.org |

This table illustrates the diverse applications of this compound in metal-catalyzed transformations, highlighting its role in achieving controlled reactivity and selectivity.

Applications of Butyldimethylsilane in Advanced Organic Synthesis

Strategic Functional Group Protection and Deprotection

The strategic protection and subsequent deprotection of functional groups are fundamental operations in multi-step organic synthesis. The TBDMS group is a valuable tool in this regard due to its stability under a range of reaction conditions and the availability of mild and selective deprotection methods.

Protection of Alcohols and Phenols

The protection of alcohols and phenols as tert-butyldimethylsilyl ethers is one of the most common applications of butyldimethylsilane derivatives in organic synthesis wikipedia.orgnih.govfishersci.ptfishersci.cawikipedia.orgnih.govfishersci.nocenmed.comfishersci.ca. This transformation is typically achieved by reacting the alcohol or phenol (B47542) with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base. Common bases include imidazole (B134444) or triethylamine (B128534), often in solvents like dimethylformamide (DMF) or acetonitrile (B52724) wikipedia.orgnih.govwikipedia.orgfishersci.cafishersci.ca. The reaction proceeds via a nucleophilic attack of the oxygen atom of the alcohol or phenol on the silicon atom of TBDMS-Cl, with the expulsion of a chloride ion nih.gov.

The resulting TBDMS ethers are generally stable to a variety of reaction conditions, including basic, nucleophilic, and many electrophilic environments fishersci.ptfishersci.cawikipedia.org. However, they are susceptible to cleavage by acid and, importantly, by fluoride (B91410) ions nih.govwikipedia.org. The mild cleavage by fluoride sources, such as tetra-n-butylammonium fluoride (TBAF), is a key advantage of the TBDMS group, allowing its removal without affecting many other functional groups wikipedia.org. Acidic conditions, such as acetic acid in water/THF mixtures, can also be used for deprotection wikipedia.orgfishersci.ca.

Research has explored various methods to enhance the efficiency and selectivity of TBDMS ether formation and cleavage. For instance, the use of catalytic amounts of palladium on carbon has been reported for the introduction of the TBDMS group to alcohols, amines, and carboxylic acids using this compound (TBDMS-H) directly nih.gov. Microwave irradiation has also been employed to facilitate the silylation of alcohols and phenols with triisopropylsilyl chloride/imidazole, suggesting potential for similar applications with TBDMS-Cl fishersci.ca.

Selective deprotection of TBDMS ethers in the presence of other silyl (B83357) or hydroxyl protecting groups is a critical aspect of complex molecule synthesis. Studies have shown that the lability of silyl ethers to acidic and basic conditions varies with the steric and electronic properties of the silyl group and the protected alcohol or phenol wikipedia.orgfishersci.no. For example, under acidic conditions, the order of lability is generally TMS > TES > TBDMS > TIPS > TBDPS, while under basic conditions it is TMS > TES > TBDMS ≈ TBDPS > TIPS fishersci.no. This differential reactivity can be exploited for selective deprotection. Specific reagents and conditions have been developed for selective cleavage. For instance, potassium hydrogen fluoride (KHF2) in methanol (B129727) has been shown to selectively cleave phenolic TBDMS ethers at room temperature in the presence of TBDMS ethers of primary and secondary alcohols fishersci.no. Sodium tetrachloroaurate(III) dihydrate has also been reported as a catalyst for the mild removal of TBDMS groups, demonstrating selectivity for aliphatic over aromatic TBS ethers and other silyl ethers wikipedia.orgfishersci.nl.

Protection of Amines and Carboxylic Acids

While the protection of alcohols and phenols is the most prevalent application, this compound derivatives are also utilized for the protection of amines and carboxylic acids, although typically to a lesser extent fishersci.ptnih.govcenmed.comsigmaaldrich.com. Silylation of amines yields silylamines, and silylation of carboxylic acids results in silyl esters. These derivatives can serve as protecting groups during specific synthetic transformations. The introduction of the TBDMS group to amines and carboxylic acids using this compound catalyzed by palladium on carbon has been reported as a convenient method nih.gov. Like silyl ethers, these silylated derivatives can be cleaved to regenerate the original functional group.

Regioselective Protection Strategies

The steric bulk of the tert-butyldimethylsilyl group is instrumental in achieving regioselective protection of polyfunctional molecules, particularly diols wikipedia.orgfishersci.canih.govfishersci.ca. In molecules containing multiple hydroxyl groups with differing steric environments, TBDMS-Cl can often selectively react with the less hindered hydroxyl group. This allows for the differentiation of reactive sites within a molecule, enabling selective chemical transformations.

A notable application of this regioselectivity is in the partial protection of symmetrical or unsymmetrical diols. By carefully controlling the reaction conditions, it is possible to achieve monosilylation of a diol. This strategy is crucial in the synthesis of complex molecules where selective functionalization of one hydroxyl group over another is required. For example, regioselective silylation of primary alcohols on N-phthaloylchitosan using TBDMS groups has been achieved, demonstrating the influence of reaction conditions on the degree of substitution fishersci.ca. The selective deprotection methods discussed earlier also contribute to regioselective manipulation of protected molecules wikipedia.orgfishersci.nofishersci.nl.

Role in Complex Molecule Synthesis

The strategic use of this compound for functional group protection is a cornerstone in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.

Natural Product Total Synthesis

The TBDMS group plays a significant role in the total synthesis of various natural products wikipedia.orgnih.govfishersci.canih.govfishersci.fiwikipedia.orgeasychem.org. Its ability to protect sensitive hydroxyl groups allows chemists to carry out complex reaction sequences on other parts of the molecule without compromising the protected functionality. The mild deprotection conditions are particularly advantageous when the target natural product contains acid- or base-sensitive functional groups.

Examples of natural products where TBDMS protection has been employed include greensporone C and dihydrokawain-5-ol nih.gov. The development of novel protecting groups, such as the p-(tert-butyldimethylsilyl-oxy)benzylidene group, highlights the ongoing efforts to utilize silicon-based protecting groups in challenging total syntheses, such as that of leustroducsin B, which contains highly acid-sensitive functionalities fishersci.ca.

Pharmaceutical Intermediate Synthesis

This compound and its derivatives are widely used in the synthesis of pharmaceutical intermediates wikipedia.orgnih.govsigmaaldrich.comnih.govfishersci.fifishersci.cawikipedia.org. The need to synthesize complex drug molecules with high purity and specificity necessitates the use of efficient and selective protecting group strategies. The TBDMS group is valuable in this context for protecting hydroxyl, amine, and carboxylic acid functionalities during the multi-step synthesis of active pharmaceutical ingredients (APIs) sigmaaldrich.com.

Nucleoside Analogs and Derivatives

This compound, often employed as the tert-butyldimethylsilyl (TBDMS) group, serves as a crucial protecting group for hydroxyl functionalities in the synthesis of nucleoside analogs and derivatives. The TBDMS group is favored due to its stability under various reaction conditions, including basic and mildly acidic environments, while being readily removed under specific deprotection protocols, such as treatment with fluoride sources.

In the synthesis of modified nucleosides, TBDMS protection allows for selective chemical modifications at other positions of the sugar moiety or the nucleobase. For instance, in the synthesis of thymidine (B127349) analogs, the C3'-hydroxyl group of deoxyribose can be protected with TBDMS, enabling subsequent functionalization at the C5' position or other sites. nih.gov This strategy is particularly useful in solid-phase synthesis, where the nucleoside analog is attached to a solid support via one position, and modifications are carried out at other protected or unprotected sites. nih.gov The removal of the TBDMS group is typically performed in the final steps to yield the desired deprotected nucleoside analog. nih.govmdpi.com

The use of TBDMS protection has been demonstrated in the synthesis of various nucleoside analogs, including those with potential therapeutic applications, such as chain-terminating nucleoside analogs used in antiviral therapy. mdpi.com Studies have shown the successful incorporation of TBDMS-protected nucleoside building blocks into oligonucleotides synthesized on solid supports. mdpi.com Furthermore, TBDMS protection has been employed in the synthesis of ProTides, which are prodrugs of nucleoside analogs designed to improve cellular uptake and activation. aacrjournals.org

This compound in Novel Synthetic Methodologies

This compound and its derivatives are integral to several novel synthetic methodologies, acting as key reagents or intermediates in the formation of carbon-carbon and carbon-heteroatom bonds, as well as in cycloaddition and polymerization reactions.

Reactions Involving Silyl Enol Ethers and Silyl Carbanions

This compound is a precursor to tert-butyldimethylsilyl enol ethers, which are valuable intermediates in organic synthesis. Silyl enol ethers are typically generated by the reaction of enolizable carbonyl compounds with a silyl electrophile, such as tert-butyldimethylsilyl chloride, in the presence of a base. wikipedia.org These species are widely used in reactions that form carbon-carbon bonds at the alpha-carbon of carbonyl compounds, such as the Mukaiyama aldol (B89426) reaction. nih.gov

While the direct formation and reactions of silyl carbanions derived from this compound are less common compared to silyl enol ethers, organosilanes can stabilize alpha-carbanions and beta-carbocations, influencing reaction pathways. researchgate.netcdnsciencepub.com Acylsilanes, which can be synthesized from silyl-substituted precursors, can also participate in reactions involving nucleophilic additions and rearrangements. acs.orgthieme-connect.de

Cycloaddition Reactions (e.g., Diels-Alder)

Silyl enol ethers derived from this compound can participate in cycloaddition reactions, including variants of the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool for constructing six-membered rings through the [4+2] cycloaddition of a conjugated diene and a dienophile. wikipedia.orgorganic-chemistry.org While this compound itself is not a typical diene or dienophile, silyl enol ethers can function as dienophiles or be incorporated into diene systems, influencing the reactivity and selectivity of the cycloaddition. For instance, 1-amino-3-siloxy-1,3-butadienes, which can be considered as silyl enol ether derivatives, have been shown to react with carbonyl compounds and imines in hetero-Diels-Alder reactions under mild conditions. organic-chemistry.org Although direct examples specifically highlighting this compound-derived silyl enol ethers in Diels-Alder reactions were not extensively found, the general reactivity of silyl enol ethers in such transformations suggests their potential utility in this area. umich.edumdpi.comnih.gov

Cross-Coupling Reactions

Organosilanes, including those derived from this compound, have found applications in metal-catalyzed cross-coupling reactions, which are essential for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The Hiyama coupling is a notable example of a palladium- or nickel-catalyzed cross-coupling reaction that involves organosilanes with organohalides or triflates. researchgate.net These reactions typically require the activation of the organosilane, often with a fluoride source or a strong base, to facilitate transmetalation to the metal catalyst. researchgate.net

This compound-containing compounds have been utilized in cross-coupling strategies. For example, (E)-tert-butyl(4-(2-iodovinyl)phenoxy)dimethylsilane was used in a microwave-assisted C-N cross-coupling reaction in the total synthesis of tubastrine and 3-dehydroxy tubastrine. uit.no Additionally, (2-bromoethoxy)-tert-butyldimethylsilane (B108353) has been employed in reductive cross-coupling reactions for the construction of benzofused sulfones. researchgate.net These examples demonstrate the utility of this compound derivatives as coupling partners in the construction of complex molecular architectures. ambeed.com

Applications in Polymer Chemistry and Materials Science

Organosilanes, including those related to this compound, are utilized in polymer chemistry and materials science, primarily due to the unique properties conferred by the silicon-carbon and silicon-oxygen bonds. While direct applications of this compound as a monomer in traditional polymerization reactions might be limited, its derivatives can serve as coupling agents or modifiers to enhance the properties of polymeric materials. smolecule.comroutledge.comexponent.comtuni.fi

For instance, organosilanes can be used to improve the adhesion between inorganic fillers and organic polymer matrices, acting as coupling agents. smolecule.com This is particularly relevant in the development of composite materials with enhanced mechanical and thermal properties. Silicon-containing polymers and materials are also explored for their unique characteristics, such as high thermal stability, hydrophobicity, and specific electrical properties. routledge.com Hydrosilylation reactions, which involve the addition of a Si-H bond across a carbon-carbon multiple bond, are key reactions in polymer synthesis and modification, allowing for the incorporation of silicon into polymer backbones or side chains. google.com While the specific use of this compound in these applications requires further detailed exploration, the broader field of organosilane chemistry in polymer science suggests potential roles for this compound derivatives in creating novel materials with tailored properties.

Advanced Spectroscopic Characterization of Butyldimethylsilane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the local magnetic environment of atomic nuclei within a molecule. For butyldimethylsilane, analysis of the ¹H, ¹³C, and ²⁹Si nuclei yields crucial data for confirming its structure and purity.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy is particularly useful for identifying the different types of hydrogen atoms in this compound and their connectivity. The spectrum typically shows distinct signals corresponding to the protons of the tert-butyl group, the methyl groups attached to silicon, and the hydrogen directly bonded to silicon (Si-H).

Observed ¹H NMR chemical shifts (δ) for tert-butyldimethylsilane (B7800976) in CDCl₃ include a singlet around 0.07-0.08 ppm for the six protons of the two methyl groups attached to silicon and a singlet around 0.88-0.89 ppm for the nine protons of the tert-butyl group rsc.orgrsc.org. The Si-H proton typically appears as a signal further downfield, often observed as a multiplet around 3.64 ppm rsc.org. The multiplicity of the Si-H signal can be influenced by coupling to adjacent protons, although in this compound, the coupling to the methyl protons on silicon is often small.

| Functional Group | Number of Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Si-CH₃ | 6 | 0.07 - 0.08 | Singlet |

| C-(CH₃)₃ | 9 | 0.88 - 0.89 | Singlet |

| Si-H | 1 | ~3.64 | Multiplet |

These characteristic chemical shifts and their integrations (reflecting the number of protons in each environment) are key to confirming the presence and structure of the butyldimethylsilyl moiety.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of this compound. The spectrum reveals signals for each unique carbon environment. For tert-butyldimethylsilane, distinct peaks are observed for the methyl carbons attached to silicon, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Reported ¹³C NMR chemical shifts (δ) in CDCl₃ for the tert-butyldimethylsilyl group include a signal around -6.12 ppm for the Si-CH₃ carbons, a signal around 17.28 ppm for the quaternary carbon (C-(CH₃)₃), and a signal around 24.76 ppm for the methyl carbons of the tert-butyl group (C-(CH₃)₃) rsc.org.

| Carbon Environment | Approximate Chemical Shift (δ, ppm) |

|---|---|

| Si-CH₃ | ~-6.12 |

| C-(CH₃)₃ (quaternary) | ~17.28 |

| C-(CH₃)₃ (methyls) | ~24.76 |

These chemical shifts are characteristic of the tert-butyldimethylsilyl group and are used in conjunction with ¹H NMR data to fully assign the structure.

Silicon NMR Spectroscopy

Advanced NMR Techniques (COSY, HSQC) for Structural Elucidation

Advanced two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for unequivocally assigning NMR signals and establishing connectivity within the this compound molecule and its derivatives rsc.orgunit.noqueensu.calibretexts.orguoc.gr.

COSY experiments reveal correlations between protons that are coupled to each other, typically through one, two, or three bonds (³J_HH coupling). For this compound, a COSY spectrum would show correlations between the Si-H proton and any adjacent protons if significant coupling exists. It would also confirm the relationships between the different proton environments within the butyl group if the compound were a derivative with a longer butyl chain.

HSQC experiments correlate protons with the carbons to which they are directly attached (¹J_CH coupling). An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methyl protons on silicon to the silicon-bound methyl carbons, and the signals of the tert-butyl methyl protons to their corresponding carbons. This technique is particularly useful for confirming direct carbon-hydrogen bonds and assigning signals in crowded NMR spectra.

These 2D NMR techniques, while not explicitly detailed for this compound in the provided snippets, are standard practice in organosilicon chemistry for complete and confident structural assignment rsc.orgunit.noqueensu.calibretexts.orguoc.gr.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a vibrational spectroscopic technique that provides information about the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, key vibrational modes associated with the Si-H and Si-C bonds are particularly informative.

Vibrational Mode Analysis for Si-H and Si-C Bonds

The presence of the Si-H bond in this compound is readily identified by a strong absorption band in the IR spectrum corresponding to the Si-H stretching vibration. This band typically appears in the region of 2080-2280 cm⁻¹ researchgate.netgelest.commsu.edu. The exact position of this band is sensitive to the electronic and steric effects of the substituents on the silicon atom gelest.comcapes.gov.br. Additionally, Si-H bending vibrations can be observed in the range of 800-950 cm⁻¹ researchgate.netgelest.com.

Vibrations of the Si-C bonds also give rise to characteristic absorption bands. The Si-CH₃ group, present in this compound, shows a strong symmetrical CH₃ deformation band around 1258 cm⁻¹ researchgate.net. Si-C stretching vibrations generally appear in the fingerprint region of the spectrum, typically between 750 and 865 cm⁻¹ for Si-CH₃ groups and around 800 cm⁻¹ for general Si-C stretches researchgate.netgelest.comulisboa.pts-a-s.org.

| Bond/Group | Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Comments |

|---|---|---|---|

| Si-H | Stretching | 2080 - 2280 | Strong band |

| Si-H | Bending | 800 - 950 | |

| Si-CH₃ | CH₃ Deformation | ~1258 | Strong, symmetrical band |

| Si-CH₃ | Stretching | 750 - 865 | Strong bands |

| Si-C (general) | Stretching | ~800 |

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for the characterization of this compound and its derivatives, providing information about molecular weight and fragmentation patterns that aid in identification and structural confirmation. jst.go.jp

Gas Chromatography-Mass Spectrometry (GC-MS) for Derivative Analysis

GC-MS is widely used for the analysis of butyldimethylsilyl (TBDMS) derivatives. nih.govnorthwestern.eduspringernature.com Derivatization with reagents like N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) makes polar compounds more volatile and less reactive, improving their chromatographic behavior and suitability for GC analysis. northwestern.edusigmaaldrich.com TBDMS derivatives are particularly useful as they are generally more stable and less moisture-sensitive compared to derivatives formed with smaller silyl (B83357) reagents like trimethylsilyl (B98337) (TMS) groups. sigmaaldrich.com

GC-MS analysis of TBDMS derivatives allows for the identification and quantitation of various compounds. For example, TBDMS derivatives of amino acids, polyamines, and carboxylic acids have been analyzed using GC-MS. northwestern.eduspringernature.com The mass spectra of these derivatives exhibit characteristic fragmentation patterns that assist in their identification. sigmaaldrich.com Common fragment ions observed for TBDMS derivatives include [M-15]⁺ (loss of a methyl group) and [M-57]⁺ (loss of a tert-butyl group). sigmaaldrich.comnih.gov Using ammonia (B1221849) as a reagent gas in positive chemical ionization (PCI) GC-MS can yield strong [M+H]⁺ ions with minimal fragmentation, increasing sensitivity and specificity for quantitation. northwestern.eduspringernature.com

Interactive Table 1: Characteristic Fragment Ions of TBDMS Derivatives in EI-MS

| Fragment Ion | Neutral Loss | Mass Change (Da) |

| [M-15]⁺ | Methyl (CH₃) | 15 |

| [M-57]⁺ | tert-Butyl (C₄H₉) | 57 |

| [M-85]⁺ | C₄H₉ + CO | 85 |

| [M-159]⁺ | CO-O-TBDMS | 159 |

*Based on fragmentation patterns observed for TBDMS-amino acid derivatives sigmaaldrich.com.

GC-MS has been applied to analyze TBDMS derivatives of various compounds, including cytokinin bases and acidic metabolites of catecholamine and serotonin. nih.govnih.gov The method involving TBDMS derivatization coupled with GC-MS-selected ion monitoring (SIM) has demonstrated good linearity, reproducibility, and accuracy for the analysis of certain compounds. nih.govnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) MS, is essential for determining the elemental composition and thus the molecular formula of this compound and its derivatives. mdpi.comlibretexts.orgnih.gov Unlike low-resolution MS which provides nominal mass, HRMS measures the exact mass of an ion with high accuracy, often to several decimal places. libretexts.orgyoutube.com This high precision allows differentiation between compounds that have the same nominal mass but different elemental compositions due to the mass defect of different isotopes. libretexts.orgyoutube.com

By comparing the precisely measured mass-to-charge ratio (m/z) of the molecular ion (or a characteristic fragment ion) to calculated exact masses for possible elemental compositions, the molecular formula can be determined. libretexts.orgyoutube.com Software tools are available to assist in this process, generating a list of potential molecular formulas that match the observed exact mass within a specified tolerance. nih.govyoutube.com The isotopic distribution pattern in the mass spectrum can also provide additional information to help confirm the molecular formula. libretexts.orgyoutube.com HRMS (ESI) has been used to record accurate mass spectra for butyldimethylsilyl-containing compounds, confirming their molecular formulas. mdpi.com

Other Spectroscopic and Analytical Techniques

Beyond NMR and MS, other techniques contribute to the comprehensive characterization of butyldimethylsilyl compounds.

X-ray Crystallography of Butyldimethylsilyl Compounds

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of crystalline compounds, including butyldimethylsilyl derivatives. publish.csiro.aunih.govrsc.org This method provides detailed information about bond lengths, bond angles, and molecular conformation, which is invaluable for unambiguous structural confirmation. publish.csiro.auresearchgate.net

Several studies have reported the synthesis and X-ray crystal structures of compounds containing the tert-butyldimethylsilyl group. For instance, the crystal structure of t-butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)-phenylazo}phenyl]ethyl ether was determined by X-ray diffraction, providing insights into its solid-state structure. publish.csiro.auresearchgate.net X-ray crystallography has also been used to characterize silanethiolato complexes with tert-butyldimethylsilyl groups rsc.orgresearchgate.net and to study the binding of tert-butyldimethylsilyl-containing compounds to biological targets like HIV-1 reverse transcriptase. nih.gov Crystals suitable for X-ray diffraction are typically obtained through crystallization from appropriate solvents. publish.csiro.auiucr.org

Interactive Table 2: Examples of Butyldimethylsilyl Compounds Characterized by X-ray Crystallography

| Compound | Description | Reference |

| t-Butyldimethylsilyl 2-[4-{4-(hex-5-enyloxy)-phenylazo}phenyl]ethyl ether | Synthesized on route to a polysiloxane system with azobenzene (B91143) pendent groups. | publish.csiro.auresearchgate.net |

| Silanethiolato complexes with tert-butyldimethylsilyl groups | Metal complexes containing SSiMe₂Buᵗ ligands. | rsc.orgresearchgate.net |

| tert-Butyldimethylsilyl-spiroaminooxathioledioxide-thymine (TSAO-T) | Studied in complex with HIV-1 reverse transcriptase. | nih.gov |

| Ethyl 1-O-tert-butyldimethylsilyl-2,3-O-isopropylidene... | Organic compound with a TBDMS group. | iucr.org |

Computational Spectroscopy

Computational spectroscopy involves using theoretical methods, such as Density Functional Theory (DFT), to calculate spectroscopic properties of molecules. These calculations can complement experimental spectroscopic data and provide deeper insights into molecular structure, bonding, and behavior. acs.orgcolab.ws

Computational methods can be used to predict NMR shifts, vibrational frequencies (for IR and Raman spectroscopy), and fragmentation pathways in mass spectrometry. For this compound and its derivatives, computational spectroscopy can help in assigning experimental spectral peaks, understanding conformational preferences, and elucidating reaction mechanisms. colab.wsnih.gov For example, computational investigations have been performed on dihydrogen-bonded clusters involving t-butyldimethylsilane (B1241148) and phenol (B47542) to understand their infrared spectroscopic behavior. colab.ws DFT calculations have also been used in studies involving butyldimethylsilyl-protected compounds to investigate reaction pathways and stabilities. acs.orgnih.gov

Compound Names and PubChem CIDs

Theoretical and Computational Studies on Butyldimethylsilane

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of theoretical chemistry, providing a framework to study the electronic structure and properties of molecules based on the principles of quantum mechanics. These calculations can offer detailed information about bonding, charge distribution, and energy levels within butyldimethylsilane. Density Functional Theory (DFT) is a commonly used method for such studies. mdpi.com

Electronic Structure and Bonding Analysis